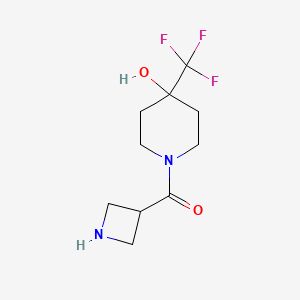

Azetidin-3-yl(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)methanone

Description

Azetidin-3-yl(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)methanone is a methanone derivative featuring a unique combination of an azetidine ring and a substituted piperidine moiety. The piperidine ring contains a hydroxyl group and a trifluoromethyl (-CF₃) substituent at the 4-position, which may enhance solubility and metabolic stability compared to non-hydroxylated analogs.

Properties

IUPAC Name |

azetidin-3-yl-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F3N2O2/c11-10(12,13)9(17)1-3-15(4-2-9)8(16)7-5-14-6-7/h7,14,17H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNSFRHHCDBPSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(F)(F)F)O)C(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Azetidin-3-yl(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews recent findings on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C10H16ClF3N2O

- Molecular Weight : 272.69 g/mol

Research indicates that azetidin derivatives, including this compound, often act as inhibitors of specific biological pathways. For instance, it has been reported to modulate the activity of Janus kinase 1 (JAK1), which plays a crucial role in various signaling pathways related to inflammation and immune response .

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy:

- Inhibition of Cell Proliferation : The compound demonstrated significant inhibitory effects on the proliferation of cancer cell lines, with an IC50 value reported at 0.126 μM against MDA-MB-231 (triple-negative breast cancer) cells. This suggests a potent selective action against cancerous cells compared to non-cancerous cells .

- Mechanistic Insights : The compound was found to induce apoptosis in cancer cells and arrest the cell cycle at the G2/M phase, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored:

- Broad-Spectrum Efficacy : In vitro studies demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. The compound exhibited significant activity against E. coli and S. aureus, suggesting its potential as an antimicrobial agent .

Pharmacokinetics

Pharmacokinetic studies have provided insights into the compound's absorption, distribution, metabolism, and excretion (ADME):

- Bioavailability : Following oral administration, the compound showed an oral bioavailability (F) of approximately 31.8%. This level is considered sufficient for therapeutic efficacy .

- Clearance Rate : The clearance rate was measured at 82.7 ± 1.97 mL/h/kg after intravenous administration, indicating a relatively high clearance which may necessitate frequent dosing for sustained effects .

Case Studies

Several case studies have been documented regarding the biological activity of azetidin derivatives:

- Study on JAK1 Inhibition : A study demonstrated that azetidin derivatives effectively inhibited JAK1 activity, leading to reduced cytokine production in vitro. This inhibition was linked to reduced inflammatory responses in animal models.

- Cancer Treatment Trials : Clinical trials involving patients with advanced breast cancer showed promising results with this compound as part of a combination therapy regimen, leading to improved patient outcomes compared to standard treatments.

Summary Table of Biological Activities

Scientific Research Applications

JAK Inhibition

Azetidin derivatives, including the compound , have been explored as potential inhibitors of Janus Kinase (JAK) pathways, which are crucial in the treatment of autoimmune diseases and certain cancers. The compound's structural features allow it to modulate JAK activity effectively, making it a candidate for further development in therapeutic applications against conditions like rheumatoid arthritis and psoriasis .

Antidepressant Activity

Research has indicated that compounds with similar structures to azetidin derivatives may exhibit antidepressant-like effects. The piperidine moiety is known to influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are pivotal in mood regulation .

Anticancer Properties

Studies have shown that azetidine-based compounds can inhibit cancer cell proliferation. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and cellular uptake. This property is crucial for developing anticancer agents targeting specific signaling pathways involved in tumor growth .

Case Study 1: JAK1 Inhibition

In a study published in 2011, various azetidine derivatives were synthesized and evaluated for their JAK1 inhibitory activity. The results demonstrated that modifications to the piperidine ring significantly influenced the potency of the compounds. The specific compound Azetidin-3-yl(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)methanone showed promising results, warranting further investigation into its therapeutic potential .

Case Study 2: Antidepressant Effects

A recent investigation into the antidepressant properties of azetidine derivatives revealed that compounds similar to this compound exhibited significant reductions in depressive-like behaviors in animal models. The study highlighted the importance of the trifluoromethyl group in enhancing pharmacological efficacy .

Case Study 3: Anticancer Activity

Further research has focused on the anticancer potential of azetidine derivatives. In vitro studies showed that these compounds could induce apoptosis in various cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell survival pathways, reinforcing the need for more comprehensive studies on this compound as a therapeutic agent .

Comparison with Similar Compounds

Structural Analogues with Piperidine/Piperazine Methanone Cores

The following table summarizes key structural analogs and their properties:

Key Structural and Functional Differences

Impact of Hydroxyl and Trifluoromethyl Groups: The 4-hydroxy group in the target compound and the analog in likely improves solubility via hydrogen bonding, contrasting with non-hydroxylated analogs like and , which may exhibit higher lipophilicity. The -CF₃ group enhances metabolic stability and electron-withdrawing effects, common in analogs across .

Indazole () or pyridine-thio-benzyl () substituents may enhance aromatic stacking or enzyme inhibition, depending on the target.

Synthetic Accessibility :

- Analogs like and were synthesized via coupling reactions (e.g., HBTU-mediated amidation) with moderate yields (25–87%) . The target compound’s synthesis would likely require similar strategies but with azetidine coupling challenges.

Biological Relevance: The compound in is detected in blood, suggesting in vivo stability.

Research Findings and Trends

- Trends in Piperidine-Based Methanones: Substitution at the 4-position of piperidine (e.g., -CF₃, -OH) is a common strategy to modulate solubility and target engagement . Methanones with aromatic heterocycles (e.g., indazole, imidazopyridazine) are prioritized in drug discovery for their balanced lipophilicity and bioavailability .

- Gaps and Opportunities: No direct pharmacological data exist for the target compound. Future studies should evaluate its binding affinity to receptors like sigma-1 or serotonin transporters, where piperidine derivatives are active. Comparative studies on metabolic stability (e.g., CYP450 interactions) between hydroxylated and non-hydroxylated analogs are needed.

Preparation Methods

Key Reaction Steps

Based on patent literature and synthetic reviews, the preparation can be outlined as follows:

Starting Materials and Initial Ring Formation:

- The synthesis begins with N-substituted azetidine precursors, such as N-t-butyl or N-benzyl azetidines.

- These are often prepared by reacting aziridines with appropriate reagents under controlled conditions (e.g., thermal isomerization at room temperature to reflux).

Introduction of the Piperidine Moiety:

- The piperidine ring bearing the 4-hydroxy and trifluoromethyl substituents is introduced via nucleophilic substitution or amidation reactions.

- For example, 4-hydroxy-4-(trifluoromethyl)piperidine derivatives are reacted with azetidin-3-yl intermediates under basic or acidic conditions to form the methanone linkage.

Functional Group Transformations:

- Hydroxylation at the 4-position of the piperidine ring is achieved either by direct substitution or by oxidation-reduction sequences.

- The trifluoromethyl group is typically introduced using trifluoromethylating agents or by starting from trifluoromethyl-substituted piperidine derivatives.

-

- After the key coupling steps, the reaction mixtures are often worked up by extraction with organic solvents such as methylene chloride or ether.

- Drying agents like magnesium sulfate or sodium sulfate are used to remove residual water.

- The crude products are purified by column chromatography on silica gel using eluent mixtures like ethyl acetate and hexanes.

- Final products are isolated as crystalline solids, sometimes as hydrochloride salts after treatment with hydrogen chloride gas in ethanol.

Reaction Conditions and Yields

- Typical reaction temperatures range from ambient to reflux (55-60°C).

- Reaction times vary from several hours to multiple days depending on the step (e.g., 12 hours for mesylate formation, 48 to 110 hours under hydrogenation conditions).

- Yields reported in analogous azetidine preparations range from 60% to 90% depending on the step and purification.

Representative Experimental Procedure (Based on Patent WO2000063168A1)

| Step | Reagents/Conditions | Description | Yield/Outcome |

|---|---|---|---|

| 1 | N-t-butyl-O-trimethylsilylazetidine + 3% HCl | Stir at ambient temperature; exothermic reaction | Formation of azetidine intermediate |

| 2 | NaOH solution, K2CO3 saturation | Extraction with CH2Cl2, drying over Na2SO4 | Crude product as colorless oil, solidifies under vacuum |

| 3 | Methylene chloride addition dropwise at 55-60°C | Stir for 12 hours, extract with sodium bicarbonate solution | Crude mesylate intermediate |

| 4 | Triethylamine and isopropylamine addition | Reaction under hydrogen pressure (40-60 psi) with Pd hydroxide catalyst | Hydrogenation and substitution |

| 5 | Treatment with hydrogen chloride gas in ethanol at 0°C, reflux 12 hours | Formation of hydrochloride salt of final product | Pure crystalline hydrochloride salt, 62-89% yield |

Analytical and Purification Techniques

- Extraction: Multiple liquid-liquid extractions with diethyl ether or methylene chloride.

- Drying: Use of anhydrous magnesium sulfate or sodium sulfate to remove moisture.

- Chromatography: Silica gel column chromatography with 50:50 ethyl acetate:hexanes mixture for purification.

- Crystallization: Final products often crystallized from appropriate solvents after acid-base treatment.

- Hydrogenation: Catalytic hydrogenation using palladium hydroxide on carbon under controlled pressure and temperature to reduce or modify intermediates.

Summary Table of Key Preparation Features

| Feature | Details |

|---|---|

| Starting materials | N-substituted azetidines, 4-hydroxy-4-(trifluoromethyl)piperidines |

| Key reactions | Thermal isomerization, nucleophilic substitution, hydrogenation |

| Reaction conditions | 0°C to 60°C; hydrogen pressure 40-60 psi |

| Solvents | Methanol, ethanol, methylene chloride, diethyl ether |

| Purification methods | Extraction, drying, silica gel chromatography, crystallization |

| Yields | 60-90% depending on step and purification |

| Product form | White crystalline solid or hydrochloride salt |

Research Findings and Considerations

- The preparation of this compound requires careful control of reaction conditions to avoid side reactions such as over-reduction or unwanted substitutions.

- The trifluoromethyl group imparts unique electronic and steric properties, necessitating mild conditions for its introduction and retention.

- Hydrogenation steps are critical for selective reduction and require monitoring by NMR or other analytical techniques to ensure completion without degradation.

- The use of protecting groups (e.g., trimethylsilyl) facilitates selective functionalization and improves overall yield and purity.

Q & A

Q. What synthetic strategies are recommended for preparing Azetidin-3-yl(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)methanone?

Methodological Answer: The synthesis of this compound typically involves coupling azetidine and piperidine derivatives via a carbamate or amide bond. Key steps include:

- Coupling Reagents : Use of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) with DIPEA (N,N-diisopropylethylamine) as a base, achieving high yields (~95%) for similar scaffolds .

- Solvent Optimization : Polar aprotic solvents like DMF or acetonitrile are preferred for intermediates, as seen in analogous syntheses with 78% yields when using optimized solvent systems .

- Purification : Column chromatography (silica gel, 5–95% acetonitrile/water gradient) or preparative HPLC (C18 columns, 254 nm detection) ensures purity >97% .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming stereochemistry and functional groups. For example, hydroxyl protons in the 4-hydroxy-piperidine moiety resonate at δ ~1.5–2.5 ppm, while trifluoromethyl groups show distinct ¹⁹F NMR signals .

- Elemental Analysis : Discrepancies between calculated and observed values (e.g., C: 72.85% vs. 72.95%) may indicate residual solvents; refine combustion conditions to improve accuracy .

- HPLC-MS : Use reverse-phase C18 columns with UV detection (254 nm) and MS for molecular ion confirmation (e.g., [M+H⁺] at m/z ~320) .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to target proteins?

Methodological Answer:

- Molecular Docking : Employ tools like AutoDock Vina to model interactions between the trifluoromethyl group and hydrophobic pockets in proteins. Preprocess ligand structures using PubChem 3D conformers .

- Molecular Dynamics (MD) : Simulate binding stability (e.g., 100 ns trajectories in GROMACS) to assess interactions like hydrogen bonding between the hydroxyl group and catalytic residues .

- Binding Energy Calculations : MM-PBSA/GBSA methods quantify free energy changes, with ΔG < -7 kcal/mol suggesting high affinity .

Q. How can conformational analysis resolve discrepancies in spectroscopic data?

Methodological Answer:

- Ring Puckering Analysis : Use Cremer-Pople coordinates to quantify piperidine ring puckering. For example, a pseudorotation amplitude (θ) > 20° indicates significant non-planarity, explaining split NMR signals .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict ¹H NMR shifts within 0.1 ppm of experimental values, addressing assignment conflicts .

- Variable-Temperature NMR : Perform experiments at 298–400 K to detect dynamic effects (e.g., coalescence of diastereotopic protons) .

Q. What crystallographic strategies are suitable for determining the absolute configuration?

Methodological Answer:

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve heavy atoms (e.g., fluorine) in small crystals (0.2 × 0.2 × 0.1 mm³) .

- Refinement : SHELXL-2018 for full-matrix least-squares refinement, with R1 < 5% and wR2 < 12% for high accuracy. Anomalous dispersion from trifluoromethyl groups aids chirality assignment .

- Validation : Check Flack x parameters (|x| < 0.1) to confirm enantiopurity .

Q. How can researchers address low yields in multi-step syntheses?

Methodological Answer:

- Reaction Monitoring : Use TLC (silica, EtOAc/hexane) or in-situ IR to identify bottlenecks (e.g., incomplete coupling).

- Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes (e.g., 60°C, 20 min) for steps prone to decomposition .

- Protecting Groups : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers to prevent side reactions during coupling .

Q. What analytical techniques differentiate polymorphic forms of this compound?

Methodological Answer:

- PXRD : Compare diffraction patterns (e.g., 2θ = 12.5°, 18.7°) to identify crystalline vs. amorphous phases.

- DSC/TGA : Detect melting point variations (>5°C) or solvent loss events (5–10% weight loss) between polymorphs .

- Raman Spectroscopy : Bands at 300–400 cm⁻¹ (CF₃ bending) and 1600–1700 cm⁻¹ (C=O stretch) vary with crystal packing .

Contradiction Analysis

Q. How should researchers interpret conflicting elemental analysis and NMR data?

Methodological Answer:

- Case Study : A calculated C% of 72.85% vs. observed 72.95% suggests residual DMF (theoretical C: 53.3%). Quantify via ¹H NMR integration of DMF protons (δ ~2.7–3.1 ppm) .

- Mitigation : Dry samples under high vacuum (<0.1 mbar) at 60°C for 24 hours to remove solvents .

- Alternative Methods : Use combustion analysis (CHNS-O) with internal standards (e.g., acetanilide) for higher precision .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.